molecular formula C20H20N2O4 B11700153 Methyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Methyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11700153
M. Wt: 352.4 g/mol
InChI Key: VDAZDZQPLYNCAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidines This compound is characterized by its unique structure, which includes a benzyloxyphenyl group, a methyl group, and a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps. One common method includes the reaction of methyl 4-hydroxybenzoate with benzyl chloride in the presence of potassium carbonate (K₂CO₃) and dimethylformamide (DMF) as a solvent . This reaction is carried out in an ultrasonic processor for up to 4 hours to yield the benzyloxy derivative. Subsequent steps involve the formation of the tetrahydropyrimidine ring through cyclization reactions under specific conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide (NBS) for oxidation, zinc or tin for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include benzylic bromides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways are still under investigation, but docking studies have shown promising interactions with key functional proteins .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Methyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its tetrahydropyrimidine ring structure, which imparts specific chemical and biological properties

Properties

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

methyl 6-methyl-2-oxo-4-(2-phenylmethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C20H20N2O4/c1-13-17(19(23)25-2)18(22-20(24)21-13)15-10-6-7-11-16(15)26-12-14-8-4-3-5-9-14/h3-11,18H,12H2,1-2H3,(H2,21,22,24)

InChI Key

VDAZDZQPLYNCAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=CC=C2OCC3=CC=CC=C3)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.